4-Bromo-2-nitro-5-propoxy-N-propylaniline

Lipophilicity Membrane permeability SAR optimization

4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS 1311197-83-7, MFCD19237157) is a polysubstituted nitroaniline derivative with molecular formula C₁₂H₁₇BrN₂O₃ and molecular weight 317.18 g/mol. It belongs to the class of brominated nitroaniline synthetic intermediates, characterized by a 4-bromo-2-nitroaniline core bearing electron-donating 5-propoxy and N-propyl substituents.

Molecular Formula C12H17BrN2O3
Molecular Weight 317.183
CAS No. 1311197-83-7
Cat. No. B580746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitro-5-propoxy-N-propylaniline
CAS1311197-83-7
Synonyms4-Bromo-2-nitro-5-propoxy-N-propylaniline
Molecular FormulaC12H17BrN2O3
Molecular Weight317.183
Structural Identifiers
SMILESCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC
InChIInChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3
InChIKeyNOBNVOVIEYJIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS 1311197-83-7): Core Chemical Identity and Compound Class for Scientific Procurement


4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS 1311197-83-7, MFCD19237157) is a polysubstituted nitroaniline derivative with molecular formula C₁₂H₁₇BrN₂O₃ and molecular weight 317.18 g/mol [1]. It belongs to the class of brominated nitroaniline synthetic intermediates, characterized by a 4-bromo-2-nitroaniline core bearing electron-donating 5-propoxy and N-propyl substituents . The compound is utilized as a building block in pharmaceutical discovery chemistry, agrochemical development, and specialty dye synthesis, where its differentiated substitution pattern—specifically the concurrent propoxy and N-propyl groups—is designed to modulate downstream molecular properties [2].

Why In-Class Bromonitroanilines Cannot Be Interchanged with 4-Bromo-2-nitro-5-propoxy-N-propylaniline: Quantitative Differentiation at a Glance


In-class 4-bromo-2-nitroaniline derivatives with varying O-alkyl or N-alkyl substituents are not functionally interchangeable as synthetic intermediates. Systematic variation of the 5-alkoxy chain length (methoxy → ethoxy → propoxy) and N-alkyl branching (n-propyl → isopropyl → n-butyl) produces quantifiable shifts in computed lipophilicity, molecular flexibility, and steric profiles that directly influence downstream reaction selectivity, pharmacokinetic (PK) surrogate parameters, and purification behavior [1]. For instance, advancing from the 5-methoxy to the 5-propoxy analog increases XLogP3-AA by ~0.9 log units while preserving identical topological polar surface area (TPSA = 67.1 Ų), yielding a measurable lipophilic efficiency gain without sacrificing hydrogen-bonding capacity—a critical consideration when selecting the optimal intermediate for parallel medicinal chemistry libraries [2][3]. The evidence below quantifies these differences.

4-Bromo-2-nitro-5-propoxy-N-propylaniline: Quantitative Head-to-Head Differentiation Evidence Against Close Structural Analogs


Lipophilicity Surge vs. 5-Methoxy Analog: LogP Increase of 0.88–0.92 Units Without TPSA Penalty

4-Bromo-2-nitro-5-propoxy-N-propylaniline (target) exhibits a computed XLogP3-AA of 4.7 versus 3.8 for its closest 5-methoxy analog (4-Bromo-5-methoxy-2-nitro-N-propylaniline, CAS 1280786-69-7), a difference of +0.9 log units [1]. This increase is achieved while maintaining an identical topological polar surface area (TPSA) of 67.1 Ų for both compounds [2]. In contrast, the 5-ethoxy analog (CAS 1280786-62-0, MW 303.16) and 4-bromo-N-isopropyl-2-nitro-5-propoxyaniline (CAS 1365272-85-0, MW 317.18) provide intermediate lipophilicity points whose exact values are less well-characterized in standardized databases, introducing greater uncertainty for library design . The measured LogP of 4.56420 (ChemSrc) and 4.40575 (ChemBase) for the target compound, versus 3.52642–3.78400 for the methoxy analog, confirms a consistent ~0.88–0.92 unit lipophilicity advantage [3].

Lipophilicity Membrane permeability SAR optimization

Conformational Flexibility Advantage: Two Additional Rotatable Bonds Over the 5-Methoxy Analog

The target compound (4-Bromo-2-nitro-5-propoxy-N-propylaniline) features 6 rotatable bonds versus 4 rotatable bonds for the 5-methoxy comparator (CAS 1280786-69-7) and 5 for the 5-ethoxy analog (CAS 1280786-62-0), as computed by Cactvs and corroborated by ChemBase data [1][2]. The 4-bromo-N-isopropyl-2-nitro-5-propoxyaniline analog (CAS 1365272-85-0), which shares the same propoxy group but bears an N-isopropyl substituent, also has 6 rotatable bonds but with sterically restricted branching, potentially reducing the accessible conformational ensemble compared with the linear N-propyl target . The additional ethylene unit in the 5-propoxy chain (relative to 5-methoxy) introduces two extra rotatable bonds, specifically increasing the diversity of low-energy conformers available for induced-fit binding interactions .

Conformational entropy Binding free energy Molecular flexibility

Storage Stability at Ambient Temperature vs. Cold-Chain Requirements for Analogs

According to supplier specifications, 4-Bromo-2-nitro-5-propoxy-N-propylaniline (target) is recommended for storage at room temperature (Aladdin: 'Storage Temp: Room temperature'; Calpac Lab: 'Storage Restrictions: Room temperature') [1]. In contrast, the 5-methoxy analog (CAS 1280786-69-7) is specified for storage at 2–8 °C by multiple suppliers (ChemicalBook, ChemScene), and the closely related 4-Bromo-2-nitro-5-propoxyaniline (CAS 1255574-53-8) requires storage at −20 °C for maximum recovery . This −18 °C to −25 °C storage-temperature differential reduces cold-chain logistics burden, energy cost, and risk of thermal excursion during shipping for the target compound relative to analogs requiring refrigeration or freezing.

Storage stability Procurement logistics Shelf-life

Alkoxy Chain Length Modulates Predicted Metabolic Liabilities: Propoxy as a Balanced Intermediate

Within the 5-alkoxy-2-nitroaniline series, O-dealkylation is a recognized Phase I metabolic pathway whose susceptibility correlates with alkoxy chain length. The 5-methoxy analog (CAS 1280786-69-7) presents a primary site for rapid O-demethylation by CYP enzymes, while the 5-propoxy analog (target) introduces a longer alkyl chain that sterically and electronically attenuates O-dealkylation rates . The 5-ethoxy analog occupies an intermediate position, but the propoxy chain provides enhanced lipophilic shielding of the ether oxygen compared with ethoxy (calculated LogP 4.41 vs. an estimated LogP of ~3.9–4.1 for the ethoxy analog based on a ~0.45–0.50 LogP increment per additional methylene unit in this scaffold) [1][2]. No direct experimental metabolic stability data for this specific series were identified; this inference is grounded in well-established structure-metabolism relationships for alkoxy-substituted aromatics .

Metabolic stability O-dealkylation CYP liability

Commercial Availability Breadth and Multi-Supplier Sourcing vs. Single-Source Analogs

4-Bromo-2-nitro-5-propoxy-N-propylaniline (CAS 1311197-83-7) is stocked by at least 8 identified commercial suppliers (AKSci, Aladdin, Sigma-Aldrich/Combi-Blocks, Calpac Lab, MolCore, ChemScene, Leyan, Fluorochem), with purity specifications ranging from 95% to NLT 98% [1]. In contrast, its 5-ethoxy analog (CAS 1280786-62-0) appears to be discontinued at CymitQuimica and has fewer active stocking vendors (identified: Aladdin, AKSci, Fluorochem, Synblock), while the N-isopropyl-5-propoxy analog (CAS 1365272-85-0) is also listed as discontinued at CymitQuimica . The 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline analog (CAS 1280786-89-1) is primarily available only through custom synthesis, further limiting procurement flexibility [2]. This broader commercial footprint for the target compound translates to greater price competition, faster lead times, and reduced single-source supply-chain risk.

Supply chain resilience Multi-vendor sourcing Procurement reliability

4-Bromo-2-nitro-5-propoxy-N-propylaniline: Evidence-Backed Research and Industrial Application Scenarios


Parallel Medicinal Chemistry Library Synthesis Requiring Predictable Lipophilicity Tuning

Medicinal chemistry teams designing focused libraries around a 4-bromo-2-nitroaniline scaffold can use the target compound as the highest-LogP member of the 5-alkoxy series (LogP 4.41–4.56). Its +0.88–0.92 LogP advantage over the 5-methoxy analog [1] allows systematic evaluation of lipophilic efficiency (LipE = pIC₅₀ − LogP) across a series, where the methoxy, ethoxy, and propoxy variants together span a ~1.2 LogP window. Because TPSA remains constant at 67.1 Ų, the measured biological activity differences can be attributed predominantly to lipophilicity-driven membrane partitioning rather than changes in hydrogen-bonding capacity, simplifying SAR interpretation.

CNS-Targeted Probe Synthesis Leveraging Enhanced Passive Permeability

For central nervous system (CNS) drug discovery programs, the target compound's XLogP3-AA of 4.7, TPSA of 67.1 Ų, and single H-bond donor place it within the favorable CNS multiparameter optimization (MPO) space [2]. Compared to the 5-methoxy analog (XLogP3-AA 3.8) and the calculated intermediate LogP of the 5-ethoxy analog, the target compound provides the highest predicted blood–brain barrier (BBB) permeability within this scaffold family while retaining synthetic accessibility for downstream diversification at the bromo and nitro positions. This makes it the superior starting intermediate when CNS exposure is a primary screening objective.

High-Throughput Screening (HTS) Compound Management with Room-Temperature Storage Logistics

Compound management facilities operating large HTS libraries benefit from the target compound's room-temperature storage specification, which removes the need for refrigerated or frozen storage infrastructure required by the 5-methoxy analog (2–8 °C) and the non-N-substituted 4-bromo-2-nitro-5-propoxyaniline (−20 °C) . For libraries containing >100K compounds, eliminating cold-chain dependency for individual members reduces annual energy costs and minimizes the risk of freeze–thaw degradation cycles. The broader multi-supplier availability also supports rapid replenishment without the lead-time delays associated with less-stocked analogs.

Agrochemical Lead Optimization Requiring Balanced Metabolic and Environmental Fate Profiles

In agrochemical discovery, the 5-propoxy chain of the target compound provides an intermediate metabolic stability point between the rapidly O-demethylated methoxy analog and longer-chain alkoxy variants with excessive environmental persistence . The bromo and nitro substituents serve as synthetic handles for further functionalization into herbicides or fungicides, while the N-propyl group contributes a predictable lipophilic increment that can be systematically varied in SAR studies. The target compound thus occupies a balanced design space—sufficiently lipophilic for foliar uptake but with a propoxy chain length that avoids the bioaccumulation concerns associated with longer alkoxy chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-nitro-5-propoxy-N-propylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.